molecular formula C11H13N3O2 B11983859 [(4-Prop-2-enoxyphenyl)methylideneamino]urea CAS No. 3256-36-8

[(4-Prop-2-enoxyphenyl)methylideneamino]urea

Cat. No.: B11983859
CAS No.: 3256-36-8
M. Wt: 219.24 g/mol
InChI Key: MVIYCPAKGBXGIO-UHFFFAOYSA-N
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Description

[(4-Prop-2-enoxyphenyl)methylideneamino]urea is an organic compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is characterized by its unique structure, which includes a phenyl ring substituted with a prop-2-enoxy group and a methylideneamino group attached to a urea moiety. It is primarily used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Prop-2-enoxyphenyl)methylideneamino]urea typically involves the reaction of 4-prop-2-enoxybenzaldehyde with semicarbazide hydrochloride under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the final product by the addition of urea .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(4-Prop-2-enoxyphenyl)methylideneamino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Prop-2-enoxyphenyl)methylideneamino]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Prop-2-enoxyphenyl)methylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Prop-2-enoxyphenyl)methylideneamino]urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its prop-2-enoxy group provides additional reactivity and potential for further functionalization compared to similar compounds .

Properties

CAS No.

3256-36-8

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

[(4-prop-2-enoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C11H13N3O2/c1-2-7-16-10-5-3-9(4-6-10)8-13-14-11(12)15/h2-6,8H,1,7H2,(H3,12,14,15)

InChI Key

MVIYCPAKGBXGIO-UHFFFAOYSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=N/NC(=O)N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=NNC(=O)N

Origin of Product

United States

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